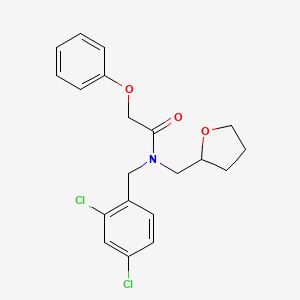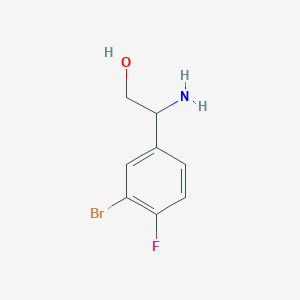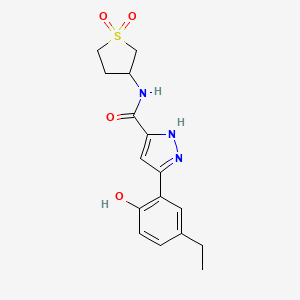![molecular formula C6H11NO2S3 B12112431 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylthiothioxomethyl)amino]thiolan-1,1-dion ist eine Verbindung, die zur Klasse der Thiolan-Derivate gehört. Thiolan-Derivate sind für ihre vielfältigen chemischen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Industrie bekannt. Diese Verbindung zeichnet sich durch das Vorhandensein eines Thiolan-Rings aus, einem fünfgliedrigen Ring, der Schwefel enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[(Methylthiothioxomethyl)amino]thiolan-1,1-dion kann über verschiedene Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Kondensationsreaktion von Thioglykolsäurederivaten mit α,β-ungesättigten Carbonylverbindungen unter basischen Bedingungen. Diese Reaktion erfordert typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat und wird bei erhöhten Temperaturen durchgeführt, um die Bildung des Thiolan-Rings zu ermöglichen .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 3-[(Methylthiothioxomethyl)amino]thiolan-1,1-dion die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren wie Raney-Nickel kann die Effizienz des Syntheseprozesses ebenfalls verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-[(Methylthiothioxomethyl)amino]thiolan-1,1-dion unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Thiolan-Derivate mit reduzierten funktionellen Gruppen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3-[(Methylthiothioxomethyl)amino]thiolan-1,1-dion hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel, insbesondere bei der Behandlung von Krankheiten, die mit oxidativem Stress und Entzündungen einhergehen, zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 3-[(Methylthiothioxomethyl)amino]thiolan-1,1-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bildung kovalenter Bindungen oder durch nicht-kovalente Wechselwirkungen modulieren. Diese Modulation kann verschiedene zelluläre Signalwege beeinflussen, darunter auch solche, die an der Reaktion auf oxidativen Stress und Entzündungen beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. This modulation can affect various cellular pathways, including those involved in oxidative stress response and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[(4-Methoxyphenyl)amino]-1λ6-thiolan-1,1-dion: Diese Verbindung teilt die Thiolan-Ringstruktur, weist jedoch unterschiedliche Substituenten auf, was zu unterschiedlichem chemischem Verhalten und Anwendungen führt.
Einzigartigkeit
Seine Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung .
Eigenschaften
Molekularformel |
C6H11NO2S3 |
|---|---|
Molekulargewicht |
225.4 g/mol |
IUPAC-Name |
methyl N-(1,1-dioxothiolan-3-yl)carbamodithioate |
InChI |
InChI=1S/C6H11NO2S3/c1-11-6(10)7-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3,(H,7,10) |
InChI-Schlüssel |
FJKMFNQRSXJZBP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)NC1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)


![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)



![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)
